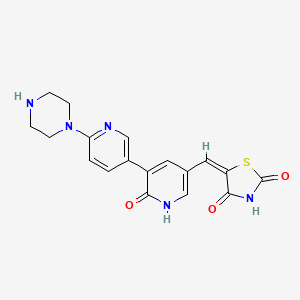

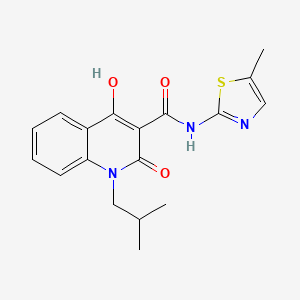

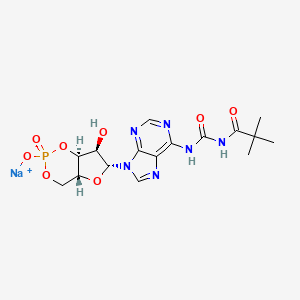

![molecular formula C23H35N3O5S B560596 (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid

Overview

Description

DS-1040 (Tosylate) is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has shown significant potential as a fibrinolysis enhancer for thromboembolic diseases. The compound has demonstrated high selectivity and potency, with IC50 values of 5.92 nM for human TAFIa and 8.01 nM for rat TAFIa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-1040 (Tosylate) involves multiple steps, including the formation of the core structure and subsequent tosylation. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and activators .

Industrial Production Methods

Industrial production of DS-1040 (Tosylate) follows stringent protocols to ensure high purity and consistency. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and water for various applications. The production process involves maintaining specific temperature and moisture conditions to preserve the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

DS-1040 (Tosylate) primarily undergoes inhibition reactions, targeting the activated form of thrombin-activatable fibrinolysis inhibitor. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The compound is stable under various conditions and can be dissolved in solvents like DMSO and water. It is often used in in vitro and in vivo studies to assess its inhibitory effects on TAFIa .

Major Products Formed

The primary product formed from the reaction of DS-1040 (Tosylate) is the inhibition of TAFIa, leading to enhanced fibrinolysis. This reaction is crucial for its application in treating thromboembolic diseases .

Scientific Research Applications

DS-1040 (Tosylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: Used as a selective inhibitor in various chemical reactions to study the inhibition of TAFIa.

Biology: Employed in biological assays to understand the role of TAFIa in fibrinolysis and thromboembolic diseases.

Mechanism of Action

DS-1040 (Tosylate) exerts its effects by selectively inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). This inhibition enhances fibrinolysis, which is the process of breaking down fibrin in blood clots. The molecular targets of DS-1040 (Tosylate) include human and rat TAFIa, with high selectivity and potency. The compound’s mechanism involves binding to TAFIa and preventing its activity, thereby promoting the breakdown of fibrin and reducing the risk of thromboembolic events .

Comparison with Similar Compounds

DS-1040 (Tosylate) is unique in its high selectivity and potency as a TAFIa inhibitor. Similar compounds include other fibrinolysis enhancers and TAFIa inhibitors, such as:

TAFIa Inhibitor 1: Another selective inhibitor with similar applications but different potency and selectivity profiles.

TAFIa Inhibitor 2: A compound with comparable inhibitory effects but varying pharmacokinetic properties.

TAFIa Inhibitor 3: An alternative inhibitor used in research with distinct molecular targets and pathways

DS-1040 (Tosylate) stands out due to its oral activity, high selectivity, and significant potential in treating thromboembolic diseases.

Properties

IUPAC Name |

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUWOXSXOMMLGF-JYGFLIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

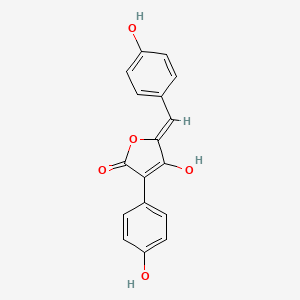

![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)